N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting from the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The ethanesulfonyl group is introduced through sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine. The phenyl ring is then attached via a Suzuki coupling reaction, and the final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazine derivatives.
Medicine: Potential therapeutic agent for cardiovascular diseases, anti-inflammatory, and anticancer activities.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The ethanesulfonyl group enhances the compound’s solubility and bioavailability, while the cyclohexanecarboxamide moiety contributes to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide moiety differentiates it from other pyridazine derivatives, potentially offering enhanced stability and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h6,9-14H,2-5,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSSLPJOMSCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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